

Application Notes and Protocols for 3-Hydroxy-OPC4-CoA in Metabolic Engineering

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Compound of Interest

Compound Name: 3-Hydroxy-OPC4-CoA

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Introduction

3-Hydroxy-OPC4-CoA is a transient, yet pivotal, intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone that governs plant growth, development, and defense responses.[1] While direct metabolic engineering applications of **3-Hydroxy-OPC4-CoA** are still in a nascent stage of exploration, its unique position in the jasmonate pathway presents significant opportunities for the production of high-value specialty chemicals, novel pharmaceuticals, and for the development of advanced agricultural technologies. These application notes provide an overview of the potential applications, relevant quantitative data from analogous pathways, and detailed experimental protocols for the investigation of **3-Hydroxy-OPC4-CoA**.

Potential Applications in Metabolic Engineering

- **Production of Novel Bioactive Molecules:** The core cyclopentanone structure of the jasmonate precursor, 12-oxo-phytodienoic acid (OPDA), from which **3-Hydroxy-OPC4-CoA** is derived, offers a versatile scaffold for chemical synthesis. By introducing and engineering specific enzymes, the metabolic pathway could be redirected from **3-Hydroxy-OPC4-CoA** to produce novel prostanoid-like compounds with potential applications in medicine, including anti-inflammatory and anti-cancer agents.

- **Development of Advanced Agrochemicals:** Jasmonates are key regulators of plant defense mechanisms. Over or under-expression of enzymes in the jasmonate pathway can modulate a plant's resistance to pests and pathogens. Targeting the enzymes responsible for the synthesis and conversion of **3-Hydroxy-OPC4-CoA** could lead to the development of a new generation of herbicides or plant growth regulators that offer high specificity and reduced environmental impact.
- **Bioproduction of Specialty Chemicals:** The β -oxidation spiral that produces **3-Hydroxy-OPC4-CoA** can be engineered to generate a range of specialty chemicals.^[1] By introducing novel enzymes or modifying existing ones, it may be possible to produce dicarboxylic acids, lactones, or other valuable compounds from fatty acid feedstocks.

Quantitative Data

Direct quantitative data for the production of metabolites derived from the engineered manipulation of **3-Hydroxy-OPC4-CoA** is not yet available in the literature. However, data from related metabolic engineering efforts to produce 3-hydroxycarboxylic acids and polyhydroxyalkanoates (PHAs) in engineered E. coli can provide valuable benchmarks for expected titers and yields.

Product	Host Organism	Precursor	Titer (g/L)	Yield (% of theoretical)	Reference
3-Hydroxypropionic acid	Escherichia coli	Glycerol	71.9	Not Reported	^[2]
Poly(3-hydroxyoctanoate)	Escherichia coli	Glycerol	1.54	15% of cell dry weight	^{[3][4]}
P(3HB-co-14 mol% 3HHx)	Escherichia coli	Glucose	2.8	41% of cell dry weight	^[5]

Experimental Protocols

Protocol 1: Extraction and Quantification of Acyl-CoA Intermediates from Plant Tissue

This protocol provides a method for the extraction and analysis of short-chain acyl-CoA thioesters, including **3-Hydroxy-OPC4-CoA**, from plant tissues.

Materials:

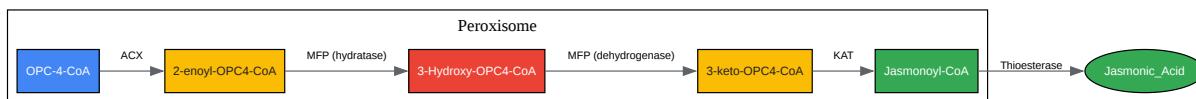
- Plant tissue (e.g., *Arabidopsis thaliana* leaves)
- Liquid nitrogen
- Extraction buffer: 2.5% (w/v) trichloroacetic acid (TCA) in 0.5 M HCl
- Internal standard (e.g., [$^{13}\text{C}_4$]-succinyl-CoA)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Acetonitrile (ACN)
- Formic acid (FA)
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

- **Sample Collection and Quenching:** Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.
- **Homogenization:** Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
- **Extraction:** Resuspend the powdered tissue in the extraction buffer containing the internal standard. Vortex vigorously and incubate on ice for 15 minutes.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

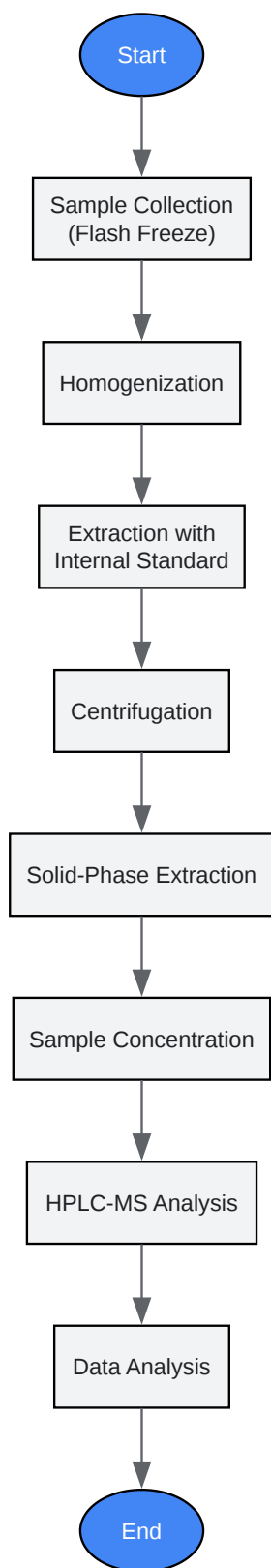
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge with water to remove unbound contaminants.
 - Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
- Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute in a small volume of injection solvent (e.g., 5% ACN in water with 0.1% FA).
- HPLC-MS Analysis:
 - Inject the sample onto a C18 reverse-phase HPLC column.
 - Use a gradient of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA) to separate the acyl-CoAs.
 - Detect the analytes using a mass spectrometer operating in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of **3-Hydroxy-OPC4-CoA** and other target molecules.

Diagrams



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Caption: Jasmonate biosynthesis pathway in the peroxisome.



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Caption: Workflow for acyl-CoA analysis.

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